molecular formula C10H11NO5 B8483834 Methyl 5-methoxy-2-methyl-4-nitrobenzoate

Methyl 5-methoxy-2-methyl-4-nitrobenzoate

Cat. No.: B8483834
M. Wt: 225.20 g/mol
InChI Key: KWJMKWWOVWIRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methoxy-2-methyl-4-nitrobenzoate is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 5-methoxy-2-methyl-4-nitrobenzoate

InChI

InChI=1S/C10H11NO5/c1-6-4-8(11(13)14)9(15-2)5-7(6)10(12)16-3/h4-5H,1-3H3

InChI Key

KWJMKWWOVWIRDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5-methoxy-2-methyl-4-nitrobenzoic acid (1.27 g, 6 mmol) in methanol (15 mL) was added thionyl chloride (0.44 mL, 6 mmol) dropwise. The mixture was heated to reflux for 3 h and then allowed to cool. The solvent was removed in vacuo and the residue was partitioned between DCM (20 mL) and saturated aqueous NaHCO3 (20 mL). The organic phase was passed through a hydrophobic frit and the solvent was removed in vacuo. Purification of the residue via silica gel column chromatography (0-100% EtOAc in iso-hexane) gave methyl 5-methoxy-2-methyl-4-nitrobenzoate (1.11 g, 82%) as an off-white solid. LCMS (10 cm_ESCI_Formic_MeCN): [M+H]+=226 at 3.92 min. 1H NMR (400 MHz, CDCl3): δ 7.68 (s, 1H), 7.60 (s, 1H), 3.98 (s, 3H), 3.95 (s, 3H), 2.55 (s, 3H).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

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